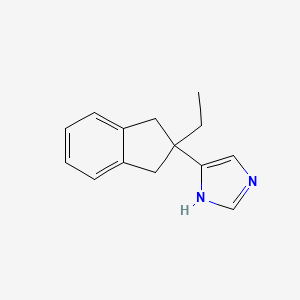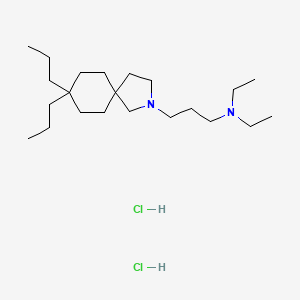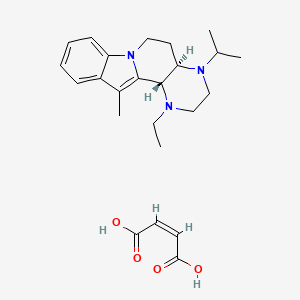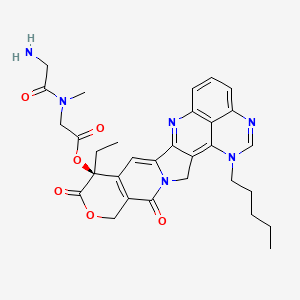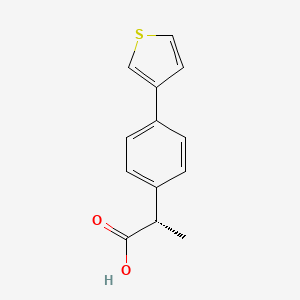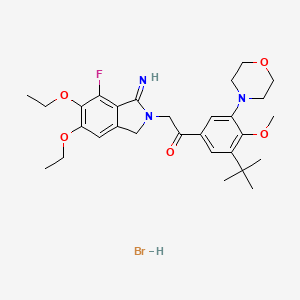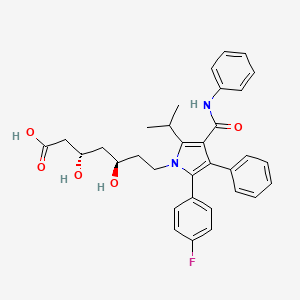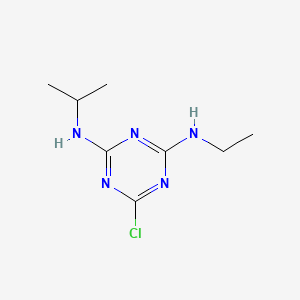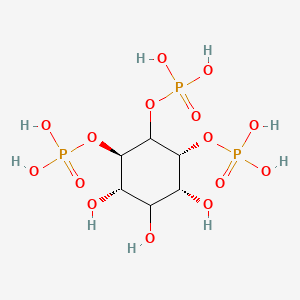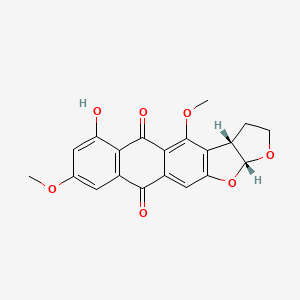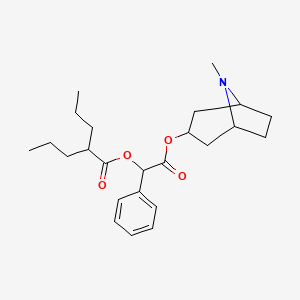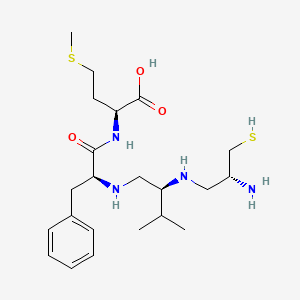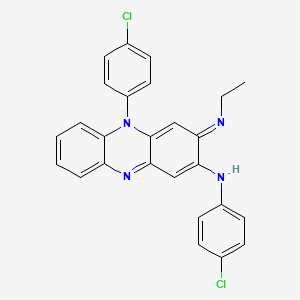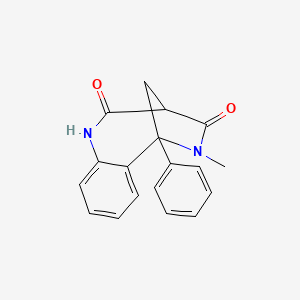![molecular formula C31H28BF4NO B1667755 2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate CAS No. 110673-34-2](/img/structure/B1667755.png)
2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
BAS00127538 is the first small molecule inhibitor of Lipid II.
Applications De Recherche Scientifique
Photocatalytic Applications
The compound and its derivatives have been utilized in photocatalytic processes. Specifically, its integration with TiO2 has shown significant photocatalytic activity in reducing methylene blue, indicating potential in dye-sensitized solar cells and wastewater treatment. The energy characteristics of possible electronic processes in this context have been extensively studied (Kobasa et al., 2013).
Antibacterial Applications
A derivative of the compound, BAS00127538, has been identified as a novel small molecule Lipid II inhibitor. This structural distinctiveness from other natural agents binding to Lipid II, like vancomycin, underlines its potential in developing new antibiotic treatments. Moreover, derivatives of this compound have shown promising results in vitro and in vivo against bacterial strains, along with improved pharmacokinetic profiles (Chauhan et al., 2016).
Material Science and Sensing Applications
The compound's derivatives have been explored in the context of material science, particularly in photoconductive materials for near-IR radiation. Films containing this compound have demonstrated significant internal photo effects, which is critical in the development of photoconductive materials (Davidenko et al., 2004). Additionally, its use in tetrafluoroborate-selective electrodes highlights its role in sensor technology, offering potential in various analytical and industrial applications (Studenyak et al., 2012).
Propriétés
Numéro CAS |
110673-34-2 |
|---|---|
Nom du produit |
2-[(E,3E)-3-(4,6-Diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate |
Formule moléculaire |
C31H28BF4NO |
Poids moléculaire |
517.4 g/mol |
Nom IUPAC |
2-[(E,3E)-3-(4,6-diphenylpyran-2-ylidene)prop-1-enyl]-1,3,3-trimethylindol-1-ium;tetrafluoroborate |
InChI |
InChI=1S/C31H28NO.BF4/c1-31(2)27-18-10-11-19-28(27)32(3)30(31)20-12-17-26-21-25(23-13-6-4-7-14-23)22-29(33-26)24-15-8-5-9-16-24;2-1(3,4)5/h4-22H,1-3H3;/q+1;-1/b20-12+,26-17+; |
Clé InChI |
HDTRYNZVQNVNEK-PPOSCGEASA-N |
SMILES isomérique |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
SMILES canonique |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C=C(C=C(O3)C4=CC=CC=C4)C5=CC=CC=C5)C)C |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BAS00127538 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



